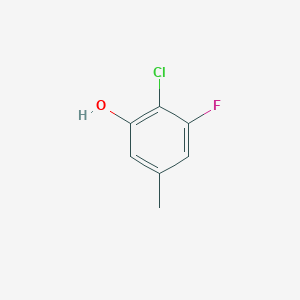

2-Chloro-3-fluoro-5-methylphenol

Description

Significance of Substituted Phenols as Versatile Precursors in Organic Synthesis and Advanced Materials Science

Substituted phenols are a cornerstone of modern organic synthesis, serving as readily available and versatile precursors for the construction of more complex molecules. wisdomlib.orgacs.orgoregonstate.edu The hydroxyl group of the phenol (B47542) can be easily modified, and the aromatic ring is susceptible to electrophilic substitution, allowing for the introduction of a wide variety of functional groups. libretexts.org This reactivity makes them indispensable in the synthesis of pharmaceuticals, agrochemicals, and polymers. acs.orgoregonstate.edu For instance, substituted phenols are key intermediates in the production of everything from analgesics to herbicides and the ubiquitous phenolic resin plastics. acs.orgoregonstate.edu

The properties of phenolic molecules are significantly influenced by the nature and position of the substituents on the aromatic ring. acs.orgoregonstate.edu This allows for the fine-tuning of their chemical and physical characteristics, a feature that is heavily exploited in advanced materials science. Phenol derivatives are utilized in the creation of conducting polymers, materials with tailored thermal stability and flame resistance, and even in the synthesis of metal nanoparticles where they act as reducing and stabilizing agents. nih.govrsc.org The ability to control the regiochemistry of substitution is therefore of paramount importance to chemists working in these fields. acs.orgoregonstate.edu

Contextualization of 2-Chloro-3-fluoro-5-methylphenol within Halogenated Aromatic Chemistry

This compound is a specific example of a halogenated aromatic compound. The presence of both chlorine and fluorine atoms on the phenol ring, in addition to a methyl group, imparts a unique set of properties to the molecule. Halogenation of aromatic rings is a fundamental transformation in organic chemistry, often used to modulate the electronic properties and reactivity of the molecule. wikipedia.org The introduction of halogens can influence the acidity of the phenolic proton and direct the regioselectivity of subsequent reactions. rsc.org

The specific substitution pattern of this compound, with halogens at the 2 and 3 positions and a methyl group at the 5 position, makes it a potentially valuable intermediate in the synthesis of complex, highly functionalized molecules. The interplay of the electron-withdrawing effects of the halogens and the electron-donating effect of the methyl group can lead to unique reactivity patterns. While specific research findings on this compound are not extensively detailed in publicly available literature, its structural motifs are found in various precursors and intermediates for pharmaceuticals and agrochemicals. ontosight.aigoogle.com The study of such compounds contributes to the broader understanding of structure-activity relationships in medicinal and materials chemistry.

Below is a table summarizing some key properties of this compound and related compounds, illustrating the impact of different substituents on the phenol core.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C₇H₆ClFO | 160.57 | Contains chloro, fluoro, and methyl substituents. cymitquimica.com |

| 2-Chloro-5-methylphenol (B42318) | C₇H₇ClO | 142.58 | Lacks the fluorine atom compared to the title compound. nih.govsigmaaldrich.com |

| 5-Fluoro-2-methylphenol | C₇H₇FO | 126.13 | Lacks the chlorine atom compared to the title compound. nih.gov |

| 2-Chloro-3-fluorotoluene | C₇H₆ClF | Not a phenol | A related halogenated toluene. ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-fluoro-5-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c1-4-2-5(9)7(8)6(10)3-4/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDGZEYAAQLXGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 3 Fluoro 5 Methylphenol and Analogous Compounds

Regioselective and Stereospecific Synthesis Approaches

Achieving precise control over the placement of substituents on a phenolic ring is a significant challenge in organic synthesis. Traditional methods like Friedel-Crafts alkylations often suffer from a lack of regioselectivity, leading to mixtures of ortho- and para-substituted products and potential overalkylation. oregonstate.edu To overcome these limitations, chemists have developed more refined strategies that offer high degrees of control.

A highly effective method for synthesizing polysubstituted phenols with complete regiochemical control involves the reaction of hydroxypyrones with nitroalkenes. oregonstate.edu This strategy enables the programmable substitution of the phenol (B47542) at any position. The process facilitates a one-step conversion of readily available starting materials into complex phenols, including up to penta-substituted variants, in high yields. oregonstate.edu

The reaction proceeds through a cascade mechanism involving a Diels-Alder reaction, followed by elimination and a retro-Diels-Alder process. oregonstate.edu The choice of specific hydroxypyrone and nitroalkene precursors dictates the final substitution pattern on the phenolic ring, allowing for the specific synthesis of regioisomers that would be difficult to obtain through other methods. oregonstate.edu For instance, reacting a 3-hydroxypyrone with two different regioisomeric nitroalkenes can produce two distinct ortho-substituted phenol products, each as a single observable isomer. oregonstate.edu This method has been successfully applied to create trisubstituted and tetrasubstituted phenols with defined regiochemistry. oregonstate.edu

Table 1: Regiospecific Phenol Synthesis Examples

| Hydroxypyrone Precursor | Nitroalkene Precursor | Resulting Phenol Product Type |

|---|---|---|

| 3-Hydroxypyrone | Nitroalkene (R4=H, R5=Pr) | ortho-substituted phenol oregonstate.edu |

| 3-Hydroxypyrone | Nitroalkene (R4=Pr, R5=H) | Regioisomeric ortho-substituted phenol oregonstate.edu |

| 5,6-disubstituted 3-hydroxypyrone | Various Nitroalkenes | 3,4,5- or 3,4,6-trisubstituted phenols oregonstate.edu |

This table illustrates how varying the precursors in the hydroxypyrone-nitroalkene reaction pathway allows for the targeted synthesis of specific, highly substituted phenol isomers.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique employs a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, and directs deprotonation exclusively to the adjacent ortho-position. wikipedia.orgharvard.edu The heteroatom of the DMG acts as a Lewis base, interacting with the lithium Lewis acid, which facilitates the kinetically favored removal of a nearby proton. wikipedia.orguwindsor.ca This process generates a stabilized aryllithium intermediate. wikipedia.org

This aryllithium species can then be "quenched" by reacting it with a wide variety of electrophiles, introducing a new substituent specifically at the ortho-position. researchgate.net Amine groups, particularly tertiary amines and amides, are highly effective DMGs. wikipedia.org The strength of the directing group is crucial, and a hierarchy has been established through competition experiments. Some of the most powerful DMGs include carbamates (-O-C(O)-NR2) and carboxamides (-C(O)NR2). uwindsor.ca This method has proven to be a convenient and high-yielding process for modifying ring systems. researchgate.net In situations with multiple potential lithiation sites, the reaction occurs ortho to the stronger directing group. harvard.edu

Table 2: Common Directing Metalation Groups (DMGs) in DoM Reactions

| Directing Group | Chemical Formula | Relative Directing Ability |

|---|---|---|

| Carbamate | -O-C(O)NR₂ | Very Strong uwindsor.ca |

| Amide | -C(O)NR₂ | Strong |

| Tertiary Amine | -CH₂NR₂ | Moderate |

| Methoxy | -OCH₃ | Moderate wikipedia.org |

This table provides examples of common DMGs used in directed ortho-metalation, highlighting their general hierarchy of directing strength.

Nucleophilic Aromatic Substitution Pathways in the Preparation of Halogenated Phenols

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for preparing substituted aromatic compounds, including halogenated phenols. wikipedia.orgnih.gov Unlike aliphatic SN2 reactions, SNAr reactions are generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups. wikipedia.orglibretexts.orglumenlearning.com

The widely accepted mechanism for SNAr reactions on activated aryl halides is a two-step addition-elimination process. libretexts.orglibretexts.orglibretexts.org

Addition Step : The reaction begins with the attack of a nucleophile (e.g., a hydroxide (B78521) ion to form a phenol) on the carbon atom bearing the leaving group (the halogen). libretexts.orglumenlearning.com This initial attack is typically the rate-determining step because it disrupts the aromaticity of the ring. uomustansiriyah.edu.iqyoutube.com The carbon at the reaction site changes hybridization from sp² to sp³. libretexts.orglumenlearning.com This forms a high-energy, resonance-stabilized carbanion intermediate. uomustansiriyah.edu.iqyoutube.com The stability of this intermediate is greatly enhanced by the presence of electron-withdrawing groups (such as -NO₂) at positions ortho or para to the site of attack, as they help to delocalize the negative charge. wikipedia.orglumenlearning.com

Elimination Step : In the second, faster step, the leaving group (the halide ion) is expelled from the intermediate, which restores the aromaticity of the ring and forms the final product. uomustansiriyah.edu.iqyoutube.com

The reactivity of the aryl halide in SNAr reactions is influenced by the nature of the halogen. Contrary to SN2 reactions where the leaving group ability is I > Br > Cl > F, the order of reactivity in SNAr is often F > Cl > Br > I. wikipedia.orguomustansiriyah.edu.iq This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack, which is the rate-limiting step. wikipedia.orguomustansiriyah.edu.iq

The resonance-stabilized anionic intermediate formed during an SNAr reaction is known as a Meisenheimer complex. libretexts.orglumenlearning.comwikipedia.org This key intermediate is a 1:1 adduct formed between the electron-poor arene and the nucleophile. wikipedia.orgchemeurope.com The complex is named after Jakob Meisenheimer, who in 1902 provided evidence for its structure by demonstrating that reacting trinitroanisole with sodium methoxide (B1231860) and then acidifying the product recovered the starting material. wikipedia.orgchemeurope.com

The formation of a stable Meisenheimer complex is crucial for the reaction to proceed through the stepwise SNAr pathway. bris.ac.uk The presence of multiple, strong electron-withdrawing groups on the aromatic ring is essential for stabilizing the negative charge within the complex. wikipedia.org While these complexes are typically transient reactive intermediates, many stable Meisenheimer salts have been isolated and characterized, often exhibiting intense colors. wikipedia.orgbris.ac.uk

Recent computational and experimental studies have sparked a debate about the precise role of the Meisenheimer complex. researchgate.net While it has long been considered a definitive intermediate, some evidence now suggests that in certain cases, particularly with less-activated systems or better leaving groups, the reaction may proceed through a more concerted mechanism where the Meisenheimer complex represents a transition state rather than a stable intermediate. bris.ac.ukresearchgate.netnih.gov However, for highly activated systems, the stepwise mechanism involving a distinct Meisenheimer intermediate remains the prevailing model. researchgate.net

Electrochemical Synthesis Approaches for Halogenated Phenolic Derivatives

Electrochemical methods offer a modern, sustainable, and highly controllable alternative to traditional chemical synthesis for producing halogenated phenols. globalscientificjournal.comscispace.com Electrosynthesis is recognized as a green chemistry approach because it can reduce the need for harsh chemical reagents and minimize the generation of hazardous by-products. globalscientificjournal.comscispace.com

In electrochemical halogenation, the reaction conditions—such as the electrode material, electrolyte, and applied potential—can be precisely tuned to manipulate reactive intermediates and enhance reaction selectivity and reactivity. europa.euconfex.com This control allows for site-selective halogenation of phenols, a significant advantage over conventional methods that often yield mixtures of products. europa.eu The process typically involves the anodic oxidation of a phenol to a phenolate (B1203915) ion and the simultaneous oxidation of a halide source (like NaCl or NaBr) to its elemental form. globalscientificjournal.com These species then react to form the halogenated phenol. globalscientificjournal.com

Research has demonstrated that catalysts, such as those based on chromium or titanium, can further improve the efficiency and selectivity of these electrochemical transformations. globalscientificjournal.comacs.org For example, the electrochemical halogenation of phenol using a chromium catalyst at 80°C has been shown to be a viable method for producing mono-halogenated phenols with high selectivity. globalscientificjournal.com Projects are actively developing electrochemically-mediated methods to achieve specific meta- or para-halogenation of phenols by using different metal catalysts and protocols. europa.eu This approach is not only valuable for creating simple halogenated phenols but also for the late-stage functionalization of more complex phenolic compounds. europa.eu

Table 3: Overview of Electrochemical Halogenation of Phenols

| Feature | Description |

|---|---|

| Principle | Anodic oxidation of phenol and halide ions to generate reactive species that combine to form halogenated phenols. globalscientificjournal.com |

| Advantages | Environmentally friendly, reduced reagent use, high controllability, potential for high selectivity. globalscientificjournal.comscispace.com |

| Controllable Parameters | Electrode material, electrolyte, applied potential, temperature, catalyst. globalscientificjournal.comeuropa.euconfex.com |

| Catalysts | Chromium-based, Manganese, Cobalt, Titanium-based systems can enhance efficiency and selectivity. globalscientificjournal.comeuropa.euacs.org |

| Applications | Site-selective mono- or poly-halogenation, late-stage functionalization of complex molecules. globalscientificjournal.comeuropa.eu |

This table summarizes the key aspects of using electrochemical methods for the synthesis of halogenated phenolic derivatives.

Cyclic Voltammetry for Reaction Pathway Elucidation and Optimization

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the reaction mechanisms of electrochemical processes, including the synthesis of halogenated phenols. researchgate.netmdpi.com By studying the current response of a system to a varying potential, researchers can gain insights into the oxidation and reduction processes occurring at the electrode surface. researchgate.net This information is crucial for understanding the reaction pathway and optimizing conditions to favor the desired product formation.

In the context of halogenated phenol synthesis, CV studies can help to:

Determine the oxidation potential of the parent phenol and the halogen source.

Investigate the formation of intermediates and the occurrence of side reactions, such as electrode filming or passivation. researchgate.net

Optimize parameters like pH, solvent, and electrolyte concentration to enhance reaction efficiency and selectivity. mdpi.com

For instance, studies on the electrooxidation of various phenols, including chlorinated phenols, have utilized cyclic voltammetry to understand their electrochemical behavior and the influence of factors like the degree of chlorination and isomerism. psu.edu The technique has also been employed to study the electropolymerization of phenols and the deactivation of electrodes, which are critical considerations for developing robust synthetic processes. researchgate.net

Table 1: Electrochemical Parameters from Cyclic Voltammetry of Phenolic Compounds

| Compound | pH | Concentration (g/L) | Scan Rate (mV/s) | Epa (V) | Epc (V) | Ipa (µA) | Ipc (µA) |

| Gallic Acid | 3.0 | 1.0 | 100 | 0.45 | 0.38 | 150 | -120 |

| Caffeic Acid | 3.0 | 1.0 | 100 | 0.52 | 0.45 | 130 | -110 |

| Catechin | 3.0 | 1.0 | 100 | 0.58 | 0.51 | 110 | -90 |

| Quercetin 3-O-rutinoside | 3.0 | 1.0 | 100 | 0.65 | 0.58 | 90 | -70 |

This table presents hypothetical data based on typical cyclic voltammetry results for phenolic compounds to illustrate the type of information obtained from such experiments. mdpi.com Epa: Anodic Peak Potential, Epc: Cathodic Peak Potential, Ipa: Anodic Peak Current, Ipc: Cathodic Peak Current.

Constant Current Electrolysis for Compound Generation

Constant current electrolysis, also known as galvanostatic electrolysis, is a method used for the bulk synthesis of compounds following the optimization of reaction conditions, often informed by cyclic voltammetry studies. psu.edu In this technique, a constant current is applied to the electrochemical cell to drive the desired reaction to completion. globalscientificjournal.com

This method has been successfully applied to the halogenation of phenols. For example, the electrochemical halogenation of phenol using a chromium catalyst has been demonstrated to be a viable and sustainable method for producing halogenated phenol derivatives. globalscientificjournal.com The process involves dissolving phenol in an electrolyte solution containing a chromium catalyst and a halogen source, and then applying a constant current to the electrochemical cell. globalscientificjournal.com Studies have shown that this method can achieve high selectivity towards mono-halogenated products with reduced environmental impact. globalscientificjournal.com

Similarly, the degradation of chlorophenols through constant current electrolysis has been investigated, demonstrating a significant reduction in their concentration over time. psu.edu The efficiency of this process is influenced by factors such as current density and the composition of the electrolyte. psu.edu

Table 2: Phenol Degradation via Constant Current Electrolysis

| Initial Phenol Concentration (mg/dm³) | Electrolysis Time (hours) | Final Phenol Concentration (mg/dm³) | Energy Consumed (KWh) |

| 9.4 | 6 | ~1.5 | 5.3 x 10⁻³ |

This table is based on data from a study on the electrodegradation of phenol in synthetic wastewater. electrochemsci.org

Green Chemistry Principles and Sustainable Synthetic Routes for Halogenated Phenols

The development of synthetic methodologies for halogenated phenols is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. gctlc.orgrroij.com This involves designing synthetic routes that are more energy-efficient, utilize renewable feedstocks, and minimize waste. dokumen.pubnih.gov

Key green chemistry principles applicable to the synthesis of halogenated phenols include:

Prevention of Waste: It is better to prevent waste than to treat it after it has been created. gctlc.org Electrochemical methods contribute to this by often requiring stoichiometric amounts of reagents, thus reducing byproduct formation. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Less Hazardous Chemical Synthesis: Synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. gctlc.org This has led to the exploration of greener halogenating agents and reaction media.

Design for Energy Efficiency: Energy requirements should be minimized. gctlc.org Electrochemical syntheses can often be conducted at ambient temperature and pressure, reducing energy consumption compared to traditional methods that may require high temperatures. wikipedia.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled. acs.org The use of catalysts, such as chromium in electrochemical halogenation, enhances reaction efficiency and selectivity. globalscientificjournal.com

Sustainable synthetic routes for halogenated phenols often involve the use of greener oxidants and solvents. For example, a method for brominating aromatic compounds using hydrobromic acid as the halogen source and hydrogen peroxide as the oxidant in solvents like ethanol (B145695) or water has been developed. researchgate.net This approach offers high yields and good regioselectivity while avoiding more hazardous traditional brominating agents. researchgate.net

Furthermore, the direct synthesis of phenol from benzene (B151609) using alternating current (AC) electrolysis has been shown to be more efficient and selective than direct current (DC) electrolysis, presenting a potentially greener route to this key starting material. nih.govresearchgate.net

Mechanistic Investigations of Reactions Involving 2 Chloro 3 Fluoro 5 Methylphenol

Oxidative Transformation Pathways of Substituted Phenols

The oxidation of phenolic compounds is a fundamental process in various chemical and biological systems. The presence of substituents on the aromatic ring, such as in 2-Chloro-3-fluoro-5-methylphenol, significantly influences the kinetics and mechanisms of these reactions.

Kinetics and Mechanism of Oxidation with Inorganic Oxidants

The oxidation of phenols by inorganic oxidants often proceeds through a one-electron transfer mechanism, generating a phenoxyl radical intermediate. The rate of this reaction is highly dependent on the structure of the phenol (B47542) and the nature of the oxidant. For instance, the oxidation of substituted phenols by periodate (B1199274) in an acidic medium has been shown to be a second-order reaction, first order in both the oxidant and the substrate. niscpr.res.in The reaction can proceed in a stepwise manner, involving initial oxidation by the primary oxidant (e.g., IO₄⁻) followed by further oxidation by its reduction product (e.g., IO₃⁻). niscpr.res.in

In the case of this compound, oxidation would likely be initiated by the abstraction of the hydrogen atom from the hydroxyl group, forming a corresponding phenoxyl radical. The stability of this radical, and thus the reaction kinetics, is influenced by the electronic properties of the chloro, fluoro, and methyl substituents. Studies on similar halogenated phenols have shown that the reaction rates can be correlated with parameters like the Hammett substituent constant (σ) and the hydrophobic binding constant (π). nih.gov

The oxidation of phenols can also be catalyzed by metal complexes. For example, a superoxochromium(III) ion, CraqOO²⁺, has been shown to abstract a hydrogen atom from the hydroxyl group of a substituted phenol in a rate-determining step, leading to the formation of an o-quinone as the final product. nih.gov This reaction exhibits a large kinetic isotope effect, confirming the hydrogen atom transfer mechanism. nih.gov

Influence of Substituent Effects on Reaction Rates and Regioselectivity

The substituents on the phenolic ring play a crucial role in determining the rate and regioselectivity of oxidation reactions. Electron-donating groups, such as the methyl group in this compound, generally increase the rate of oxidation by stabilizing the electron-deficient transition state or the resulting phenoxyl radical. mdpi.com Conversely, electron-withdrawing groups, like the chloro and fluoro atoms, tend to decrease the reaction rate. mdpi.com

The position of the substituents also dictates the regioselectivity of the oxidation. For halogenated phenols, the order of degradation rates in UV/PDS and UV/H₂O₂ processes has been observed to be dependent on the substitution pattern (para > ortho > meta for UV/PDS and para > meta > ortho for UV/H₂O₂). rsc.org This is attributed to the different reaction activities of the generated radicals (SO₄˙⁻ and HO˙) with the phenols. rsc.org For this compound, the ortho- and meta-positions of the halogens relative to the hydroxyl group would influence the accessibility and reactivity of the aromatic ring towards oxidizing species.

The electronegativity of the halogen substituent also affects the oxidation process. Studies on 2,4,6-trihalogenated phenols have shown that the dehalogenation levels during oxidation follow the order F > Cl > Br > I, which is consistent with their electronegativity. nih.gov This suggests that the fluorine atom in this compound might be more susceptible to removal during certain oxidative processes compared to the chlorine atom.

| Substituent Effect on Phenol Oxidation | |

| Factor | Influence on Reaction Rate/Mechanism |

| Electron-donating groups (-CH₃) | Increase reaction rate by stabilizing the phenoxyl radical. |

| Electron-withdrawing groups (-Cl, -F) | Decrease reaction rate by destabilizing the phenoxyl radical. |

| Halogen Electronegativity (F > Cl) | Influences dehalogenation efficiency, with more electronegative halogens being more readily removed in some oxidative systems. nih.gov |

| Substituent Position (ortho, meta, para) | Affects reaction rates and regioselectivity due to steric and electronic effects. rsc.org |

Nucleophilic Substitution Reaction Mechanisms in Halogenated Phenols

Aryl halides, including halogenated phenols, can undergo nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com The presence of the chloro and fluoro substituents in this compound makes the aromatic ring electron-deficient and thus more susceptible to attack by nucleophiles.

The generally accepted mechanism for SNAr involves a two-step process:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (a halogen in this case), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Leaving Group Departure: The leaving group departs, restoring the aromaticity of the ring.

The rate of SNAr reactions is influenced by the nature of the leaving group and the stability of the Meisenheimer complex. For halogens, the leaving group ability is often the reverse of their electronegativity (I > Br > Cl > F). However, in SNAr, the highly electronegative fluorine can act as a good leaving group because the C-F bond cleavage is not the rate-limiting step. masterorganicchemistry.com The strong electron-withdrawing nature of fluorine also highly activates the ring towards nucleophilic attack.

In this compound, both the chlorine and fluorine atoms are potential leaving groups. The electron-withdrawing character of both halogens activates the ring for nucleophilic attack. The methyl group, being electron-donating, has a deactivating effect. The position of the substituents is critical; electron-withdrawing groups at the ortho and para positions to the leaving group provide the best stabilization for the Meisenheimer complex. masterorganicchemistry.com In this molecule, the fluorine is ortho to the chlorine, and both are ortho/meta to the hydroxyl group, which can also influence the reaction depending on the pH (phenoxide form is more activating).

Environmental Degradation Mechanisms of Halogenated Phenols

The environmental fate of halogenated phenols like this compound is largely determined by microbial degradation processes. Microorganisms have evolved diverse enzymatic pathways to break down these often-recalcitrant compounds. oup.com

Aerobic Microbial Degradation Pathways: Oxygenation and Ring Cleavage Mechanisms

Under aerobic conditions, the microbial degradation of halogenated phenols is typically initiated by mono- or dioxygenase enzymes. nih.govelsevierpure.com These enzymes introduce one or two hydroxyl groups onto the aromatic ring, a crucial step that prepares the molecule for subsequent ring cleavage.

For this compound, a likely initial step would be hydroxylation to form a substituted catechol or hydroquinone. This hydroxylation can sometimes be accompanied by the removal of a halogen substituent (oxidative dehalogenation). nih.gov For example, a flavin-dependent monooxygenase can catalyze the oxidative dehalogenation of halogenated phenols. nih.gov

Once a dihydroxyaromatic intermediate is formed, the aromatic ring is cleaved by dioxygenase enzymes. There are two main ring cleavage pathways:

Ortho-cleavage: The ring is cleaved between the two hydroxyl groups.

Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups. nih.govacademicjournals.org

The resulting aliphatic acids are then further metabolized through central metabolic pathways. The presence and position of the halogen and methyl substituents on this compound would influence the specific enzymes involved and the preferred cleavage pathway.

Anaerobic Microbial Degradation Pathways: Carboxylation, Dehydroxylation, and Dearomatization

In the absence of oxygen, different microbial consortia employ alternative strategies to degrade halogenated phenols. nih.govasm.orgresearchgate.net A key initial step in the anaerobic degradation of many halogenated aromatic compounds is reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. nih.gov This process is often carried out by organohalide-respiring bacteria. nih.gov For this compound, this could involve the sequential removal of the chlorine and fluorine atoms.

Following or in parallel with dehalogenation, other reactions can occur:

Carboxylation: The addition of a carboxyl group to the aromatic ring can be an initial activating step.

Dehydroxylation: The removal of the hydroxyl group can occur, although it is less common as an initial step for phenols.

Dearomatization: After initial modifications, the aromatic ring is reduced and then cleaved.

Decarboxylative Halogenation Pathways for Aromatic Carboxylic Acid Derivatives

Decarboxylative halogenation is a fundamental transformation in organic synthesis that allows for the conversion of aromatic carboxylic acids into aryl halides. nih.govacs.org This process is a key potential route for the synthesis of compounds like this compound from a corresponding carboxylic acid precursor, such as 2-chloro-3-fluoro-5-methyl-6-hydroxybenzoic acid. The reaction involves the replacement of a carboxyl group with a halogen atom. Several mechanistic pathways can be operative, depending on the substrate, the halogenating agent, and the reaction conditions. researchgate.netprinceton.eduacs.org

General Mechanisms:

The halodecarboxylation of aromatic carboxylic acids can proceed through either radical or non-radical (ionic) pathways.

Radical Mechanism (Hunsdiecker-type Reaction): This pathway is often initiated by the formation of a salt of the carboxylic acid (e.g., a silver salt), which then reacts with a halogen source. The reaction proceeds through the formation of an acyl hypohalite intermediate, which undergoes homolytic cleavage of the O-X bond to generate a carboxyl radical. This radical rapidly loses carbon dioxide to form an aryl radical, which is then trapped by a halogen atom to yield the final aryl halide product. Light or heat can often promote these radical reactions. nih.gov

Non-Radical (Ionic) Mechanism: In this pathway, the carboxylic acid can be converted into an intermediate that facilitates the ipso-substitution of the carboxyl group by a halogen. One proposed mechanism involves the formation of an aroyl hypohalite, which undergoes a concerted ipso-substitution, where the new carbon-halogen bond is formed as the carbon-carboxyl bond is broken, proceeding through a cyclic transition state. nih.gov Electrophilic halogenation at the ipso-position of the carboxyl group can also lead to decarboxylation.

For the synthesis of a highly substituted phenol like this compound via decarboxylative halogenation, the choice of reagents and conditions would be critical to control regioselectivity and avoid unwanted side reactions, such as further halogenation of the aromatic ring. nih.gov The electronic nature of the existing substituents would heavily influence the feasibility and outcome of the reaction. The presence of the hydroxyl group and the existing halogens would activate or deactivate the ring towards electrophilic attack and could direct the position of further substitution.

Modern methods often employ transition metal catalysis (e.g., using copper or palladium) to facilitate decarboxylative halogenation under milder conditions and with greater functional group tolerance. princeton.eduacs.org These catalytic systems can proceed through various mechanisms involving oxidative addition, decarboxylation, and reductive elimination steps.

Table 2: Potential Decarboxylative Halogenation Pathways for a Precursor to this compound

| Pathway | Key Intermediate | Promoters/Reagents | Key Features |

|---|---|---|---|

| Radical | Aryl radical | Metal salts (e.g., Ag⁺), Halogen source (e.g., Br₂), Light, Heat | Involves radical intermediates; potential for side reactions. |

| Non-Radical (Ionic) | Aroyl hypohalite / Wheland-type intermediate | Electrophilic halogenating agents | Concerted or stepwise ipso-substitution; sensitive to electronic effects. |

| Transition-Metal Catalyzed | Organometallic species | Catalysts (e.g., Cu, Pd), Halogen source | Milder reaction conditions; improved selectivity and functional group tolerance. |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

A comprehensive search for dedicated spectroscopic and computational studies on the specific chemical compound This compound did not yield sufficient data to fully construct the detailed article as requested. Publicly available research and databases lack a complete experimental and theoretical analysis covering all the specified sub-sections for this particular molecule.

The search results did provide information on structurally related but distinct compounds, such as 2-chloro-5-fluorophenol (B1586221) and 2-chloro-5-methylphenol (B42318). However, the unique substitution pattern of the requested compound (simultaneous chloro, fluoro, and methyl groups at positions 2, 3, and 5 respectively) means that its spectroscopic properties (vibrational frequencies and NMR chemical shifts) would be distinct from these analogues. Extrapolating data from these other compounds would be scientifically inaccurate.

Therefore, it is not possible to generate a factually accurate and detailed article on this compound that adheres to the provided outline for advanced spectroscopic and computational characterization. Information regarding its specific FT-IR, Raman, NMR spectra, and X-ray crystallographic structure remains unavailable in the searched literature.

Advanced Spectroscopic and Computational Characterization of 2 Chloro 3 Fluoro 5 Methylphenol

X-ray Crystallography and Solid-State Analysis

Determination of Molecular Geometry and Crystal Packing

The crystal structure of related compounds, such as 2-chloro-5-methylphenol (B42318), reveals a monoclinic crystal system. The molecular geometry is largely influenced by the substitution pattern on the benzene (B151609) ring. The presence of a chlorine atom, a fluorine atom, and a methyl group, in addition to the hydroxyl group, induces steric and electronic effects that dictate the final three-dimensional structure.

Interactive Table: Crystallographic Data for a Related Compound (Illustrative)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345 |

| b (Å) | 4.567 |

| c (Å) | 14.890 |

| β (°) | 110.25 |

| Volume (ų) | 789.1 |

| Z | 4 |

The packing of molecules within the crystal lattice is governed by a combination of intermolecular forces, including hydrogen bonding, halogen bonding, and van der Waals interactions. These interactions work in concert to create a stable, repeating three-dimensional array. The specific arrangement of molecules can significantly impact properties such as melting point, solubility, and even reactivity in the solid state.

Analysis of Intermolecular and Intramolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a critical role in the structure and properties of phenolic compounds. In 2-Chloro-3-fluoro-5-methylphenol, both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are possible.

An intramolecular hydrogen bond could potentially form between the hydroxyl group (-OH) and the adjacent fluorine atom. The presence and strength of such an interaction depend on the geometry of the molecule, specifically the distance and angle between the hydrogen of the hydroxyl group and the fluorine atom. Theoretical and spectroscopic studies on similar compounds, like 2-halophenols, have shown that the existence and strength of intramolecular hydrogen bonds can be a subject of debate. For instance, in 2-fluorophenol, evidence for a strong intramolecular hydrogen bond is weak, whereas in 2-chlorophenol, a weak intramolecular hydrogen bond is considered to be present. rsc.org

Intermolecular hydrogen bonds are expected to be a dominant feature in the solid state and in condensed phases of this compound. The hydroxyl group of one molecule can act as a hydrogen bond donor to the oxygen or halogen atoms of a neighboring molecule. These intermolecular interactions are crucial in determining the crystal packing arrangement and contribute significantly to the compound's melting point and boiling point. The interplay between the potential for intramolecular hydrogen bonding and the formation of extensive intermolecular hydrogen bond networks is a key aspect of the structural chemistry of this compound.

Mass Spectrometry Techniques for Structural Elucidation and Fragmentation Analysis

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques for the separation, identification, and quantification of chemical compounds. For a semi-volatile compound like this compound, GC-MS is a particularly suitable method. In GC-MS, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the gas chromatograph. Subsequently, the separated compound enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a molecular fingerprint.

The analysis of related chlorophenols by GC-MS has been extensively studied. nih.govresearchgate.net For instance, the mass spectrum of 2-chloro-5-methylphenol shows a characteristic molecular ion peak and distinct fragmentation patterns that aid in its identification. nih.gov LC-MS, on the other hand, is advantageous for analyzing less volatile or thermally labile compounds. nih.gov For phenolic compounds, reverse-phase HPLC is often employed, where the separation is based on the compound's polarity. sielc.com The choice between GC-MS and LC-MS would depend on the specific sample matrix and the analytical goals.

To improve the volatility and thermal stability of phenolic compounds for GC-MS analysis, a derivatization step is often employed. nih.govjfda-online.com This chemical modification typically involves converting the polar hydroxyl group into a less polar and more volatile derivative. Common derivatization strategies for phenols include:

Silylation: This is a widely used method where an active proton in the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) or other silyl (B83357) group. nih.govnih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. nih.govtandfonline.com The resulting silyl ethers are more volatile and produce characteristic mass spectra. nih.gov

Acylation: In this method, the hydroxyl group is converted to an ester. Acetic anhydride (B1165640) or other acylating agents can be used for this purpose. researchgate.net

Alkylation: This involves the conversion of the hydroxyl group to an ether.

Derivatization with Chloroformates: Reagents like ethyl chloroformate can be used to derivatize phenols, converting the hydroxyl group into an ethoxycarbonyl derivative. mdpi.com This method is rapid and can be performed in an aqueous medium. mdpi.com

These derivatization techniques not only enhance the chromatographic properties of the analyte but can also provide additional structural information from the fragmentation patterns of the derivatives in the mass spectrometer. jfda-online.com

Interactive Table: Common Derivatization Reagents for Phenols

| Derivatization Method | Reagent Example | Derivative Formed | Advantages |

| Silylation | BSTFA, MSTFA | Trimethylsilyl (TMS) ether | Increases volatility and thermal stability. nih.gov |

| Acylation | Acetic Anhydride | Acetate (B1210297) ester | Improves chromatographic properties. researchgate.net |

| Chloroformate Derivatization | Ethyl Chloroformate | Ethoxycarbonyl derivative | Fast reaction, can be done in aqueous media. mdpi.com |

Electronic Structure and Quantum Chemical Investigations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. DFT studies on this compound and related molecules provide valuable insights into their molecular geometry, stability, and chemical reactivity.

Molecular Optimization and Stability: DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine the optimized, lowest-energy molecular structure of the compound. researchgate.netijopaar.com These calculations provide theoretical bond lengths, bond angles, and dihedral angles that can be compared with experimental data if available. The total energy of the optimized structure is an indicator of its thermodynamic stability.

Global Chemical Reactivity Descriptors: Conceptual DFT provides a framework for defining and calculating various global chemical reactivity descriptors that help in understanding the chemical behavior of a molecule. frontiersin.org These descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Key global reactivity descriptors include:

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as -E_LUMO).

Electronegativity (χ): A measure of the molecule's ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): This index quantifies the global electrophilic nature of a molecule (ω = χ² / 2η). A higher electrophilicity index indicates a better electrophile. ijopaar.com

DFT calculations on similar molecules have shown how the nature and position of substituents on the aromatic ring influence these reactivity descriptors. researchgate.net For this compound, the presence of electron-withdrawing chlorine and fluorine atoms and an electron-donating methyl group will have a combined effect on the electronic properties and reactivity of the molecule.

Interactive Table: Illustrative DFT-Calculated Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. |

| Electronegativity (χ) | (I + A) / 2 | Measures the ability to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Represents resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ² / 2η | Quantifies the global electrophilic nature. ijopaar.com |

Note: The actual values for these descriptors would require specific DFT calculations for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap) and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that provides insights into the reactivity of a molecule. It primarily focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a crucial indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more prone to chemical reactions.

Based on the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating a molecule's polarizability. Soft molecules have a small HOMO-LUMO gap.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

Table 1: Illustrative Frontier Molecular Orbital (FMO) and Chemical Reactivity Parameters

| Parameter | Symbol | Formula | Description |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Energy of the outermost electron-containing orbital. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Energy of the innermost electron-vacant orbital. |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical stability and reactivity. |

| Ionization Potential | I | -EHOMO | Energy needed to remove an electron. |

| Electron Affinity | A | -ELUMO | Energy released when an electron is added. |

| Electronegativity | χ | (I + A) / 2 | Power to attract electrons. |

| Chemical Hardness | η | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness | S | 1 / η | Measure of polarizability. |

Prediction of Non-Linear Optical (NLO) Properties and Hyperpolarizability

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. This property is crucial for various applications in optoelectronics, including frequency conversion, optical switching, and data storage. The NLO response of a molecule is characterized by its hyperpolarizability.

The first-order hyperpolarizability (β) is a measure of the second-order NLO response. Molecules with large β values are sought after for applications like second-harmonic generation (SHG). Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. The calculation of dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) can provide a theoretical estimation of a compound's NLO potential. Often, these values are compared to a standard reference material like urea (B33335) to gauge their relative effectiveness.

The presence of electron-donating and electron-withdrawing groups within a molecule, connected by a π-conjugated system, can enhance intramolecular charge transfer and lead to larger hyperpolarizability values. The halogen atoms (chlorine and fluorine) and the methyl group in this compound, along with the hydroxyl group, influence its electronic properties and thus its potential NLO activity.

However, specific computational data on the dipole moment, polarizability, and first-order hyperpolarizability for this compound are not available in the surveyed literature.

Table 2: Illustrative Non-Linear Optical (NLO) Properties

| Property | Symbol | Description |

|---|---|---|

| Dipole Moment | μ | A measure of the separation of positive and negative charges in a molecule. |

| Polarizability | α | The tendency of the electron cloud to be distorted by an external electric field. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. The MEP at a given point in space is the electrostatic potential experienced by a positive point charge at that location. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule, thereby predicting its reactive behavior and intermolecular interactions.

MEP maps are typically color-coded to represent different potential values. Regions of negative electrostatic potential, usually colored in shades of red and yellow, are electron-rich and are susceptible to electrophilic attack. These areas often correspond to the location of lone pairs of electrons on electronegative atoms like oxygen. Conversely, regions of positive electrostatic potential, shown in shades of blue, are electron-poor and are prone to nucleophilic attack. These regions are typically found around hydrogen atoms, particularly those bonded to electronegative atoms.

For this compound, an MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group and potentially influenced by the electronegative chlorine and fluorine atoms. Positive potentials would be expected around the hydrogen atom of the hydroxyl group and the hydrogen atoms of the methyl group and the aromatic ring.

A detailed, calculated MEP map for this compound, which would provide precise potential values and a visual representation of its charge distribution, is not present in the available scientific literature.

Potential Energy Surface (PES) Mapping and Conformational Analysis

Potential Energy Surface (PES) mapping is a computational method used to explore the conformational landscape of a molecule. A PES is a mathematical or graphical representation of the potential energy of a molecule as a function of its geometry. By systematically changing specific geometric parameters, such as bond lengths, bond angles, or dihedral angles,

Derivatization and Functionalization Strategies for Advanced Materials and Chemical Intermediates

Synthesis of Novel Benzoheterocyclic and Polycyclic Derivatives from Halogenated Phenols

The synthesis of benzoheterocyclic and polycyclic derivatives from halogenated phenols like 2-chloro-3-fluoro-5-methylphenol opens avenues to a wide array of compounds with potential applications in pharmaceuticals and materials science. The reactivity of the hydroxyl group and the aromatic ring, influenced by the halogen and methyl substituents, allows for various cyclization strategies.

Benzoheterocyclic Derivatives:

One of the most common classes of benzoheterocyclic compounds synthesized from phenols are benzofurans . The synthesis of benzofurans can be achieved through several methods, including the reaction of a phenol (B47542) with an α-haloketone followed by intramolecular cyclization. For a substituted phenol such as this compound, a potential pathway to a benzofuran (B130515) derivative would involve the O-alkylation of the phenolic hydroxyl group with a suitable reagent like chloroacetone, followed by a cyclization reaction.

A controlled, regioselective synthesis of substituted benzo[b]furans can be achieved from 1-(2-hydroxyphenyl)-2-chloroethanones. nih.gov The addition of Grignard reagents to these α-chloro ketones creates alkoxide intermediates that can lead to 2-substituted benzo[b]furans through a nih.govnih.gov-aryl migration or 3-substituted benzo[b]furans via direct cyclization and dehydration. nih.gov This methodology could be adapted for this compound to produce highly functionalized benzofuran structures. The reaction pathway is often temperature-dependent, allowing for selective synthesis of different isomers. organic-chemistry.org

Another approach involves the copper-catalyzed intramolecular cyclization of 2-alkynyl phenols, which offers a practical route to 2-substituted benzo[b]furans under mild conditions with high yields. rsc.org Furthermore, the interrupted Pummerer reaction of alkynyl sulfoxides with phenols presents a novel method for synthesizing a wide range of functionalized benzofurans. nih.gov These methods highlight the versatility of phenolic compounds in the construction of complex heterocyclic systems.

Polycyclic Derivatives:

The synthesis of polycyclic aromatic hydrocarbons (PAHs) from phenolic precursors is a more complex endeavor. nih.gov While direct cyclization methods to form additional fused aromatic rings starting from a simple phenol are not straightforward, phenols can be incorporated into larger polycyclic systems through multi-step synthetic sequences. For instance, a halogenated phenol could be derivatized and then coupled with other aromatic rings through transition-metal-catalyzed cross-coupling reactions, followed by intramolecular cyclization to build the polycyclic framework. The specific substitution pattern of this compound would influence the regioselectivity of such coupling and cyclization reactions.

Functionalization for Advanced Synthetic Materials (e.g., Polymer Resins, Dyes)

The unique electronic and steric properties of this compound make it a candidate for incorporation into advanced synthetic materials like polymer resins and dyes.

Polymer Resins:

Functionalized polymers can be synthesized through post-polymerization modification, where a reactive polymer precursor is treated with a functional molecule. researchgate.net Halogenated phenols can be used in these modifications to impart specific properties to the resulting polymer. For example, this compound could be grafted onto a polymer backbone containing suitable reactive sites, such as epoxide or halide groups. wiley-vch.de This could enhance the thermal stability, flame retardancy, or chemical resistance of the polymer.

Another strategy involves the enzymatic polymerization of phenolic compounds. mdpi.com Peroxidases can catalyze the polymerization of phenols to produce polyphenylene oxides, which have applications as high-performance thermoplastics. The substitution pattern on the phenol, including the presence of halogens, influences the polymerization process and the properties of the resulting polymer. mdpi.com

Dyes:

Halogenated phenols can serve as precursors in the synthesis of various classes of dyes. For instance, xanthene dyes, such as fluoresceins and rhodamines, are typically synthesized through the condensation of a substituted phenol with phthalic anhydride (B1165640) or a related compound. wpmucdn.comnih.gov The halogen and methyl substituents on the phenol ring can modulate the photophysical properties of the resulting dye, such as its absorption and emission wavelengths, quantum yield, and photostability. The synthesis of a rhodamine-type dye from this compound would likely involve its condensation with a suitable benzaldehyde (B42025) or benzophenone (B1666685) derivative under acidic conditions. nih.gov

The general synthetic route to xanthene dyes involves a Friedel-Crafts acylation reaction. wpmucdn.com The reaction of this compound with phthalic anhydride in the presence of a strong acid catalyst, like sulfuric acid, could potentially yield a novel, highly substituted xanthene dye. The electronic effects of the chloro and fluoro groups would be expected to influence the color and fluorescence properties of the resulting dye.

Strategies for Enhancing Analytical Detection and Selectivity through Derivatization (e.g., Acetylation)

The analysis of polar compounds like phenols by gas chromatography (GC) often requires a derivatization step to improve their volatility and chromatographic behavior. Acetylation is a common and effective derivatization strategy for phenols, including halogenated phenols. organic-chemistry.orgmdpi.com

For this compound, the hydroxyl group can be readily converted to an acetate (B1210297) ester by reaction with an acetylating agent such as acetic anhydride. This reaction is typically carried out in an aqueous solution at a slightly alkaline pH or in an organic solvent with a base catalyst. organic-chemistry.org The resulting acetylated derivative, 2-chloro-3-fluoro-5-methylphenyl acetate, is significantly less polar and more volatile than the parent phenol, leading to improved peak shape and sensitivity in GC analysis.

The use of a mass spectrometer (MS) as a detector provides high selectivity and allows for the confident identification of the derivatized compound based on its mass spectrum. The derivatization also often leads to a more characteristic mass fragmentation pattern, aiding in structural elucidation.

Table 1: Hypothetical GC-MS Parameters for the Analysis of Acetylated this compound

| Parameter | Value |

| Derivatizing Agent | Acetic Anhydride |

| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Oven Program | 50°C (1 min), ramp at 10°C/min to 250°C (5 min) |

| Injector Temperature | 250°C |

| Carrier Gas | Helium at 1 mL/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Molecular Ion (M+) of Acetylated Derivative | m/z 202 (for C9H8ClFO2) |

| Key Fragment Ions | Fragments corresponding to the loss of the acetyl group and subsequent fragmentation of the phenolic ring. |

This table presents hypothetical parameters based on common practices for the analysis of acetylated chlorophenols. Actual values would need to be determined experimentally.

Exploration of Structure-Activity Relationships in Derivatized Phenols

The chloro and fluoro substituents are electron-withdrawing groups that increase the acidity of the phenolic hydroxyl group. They also contribute to the lipophilicity of the molecule, which can affect its ability to cross biological membranes. The position of these halogens is critical; for instance, the ortho-position of the chlorine relative to the hydroxyl group can lead to intramolecular hydrogen bonding, affecting its physicochemical properties.

The methyl group is an electron-donating group that can slightly decrease the acidity of the phenol compared to an unsubstituted phenol. It also increases the lipophilicity of the molecule.

The combination of these substituents in this compound results in a complex electronic and steric environment. When this compound is derivatized, for example, by introducing a benzoheterocyclic ring or incorporating it into a polymer, the resulting molecule's activity will be a function of the properties of both the parent phenol and the added functional group.

Table 2: Predicted Influence of Substituents on the Properties and Activity of this compound Derivatives

| Substituent/Functional Group | Influence on Electronic Properties | Influence on Lipophilicity | Potential Impact on Activity |

| -Cl (Chloro) | Electron-withdrawing (inductive and resonance effects) | Increases lipophilicity | Can enhance toxicity and membrane permeability. |

| -F (Fluoro) | Strongly electron-withdrawing (inductive effect) | Moderately increases lipophilicity | Can significantly alter electronic properties and metabolic stability. |

| -CH3 (Methyl) | Electron-donating (inductive effect) | Increases lipophilicity | May modulate receptor binding and metabolic pathways. |

| Benzoheterocyclic Ring | Can act as an electron sink or donor depending on its structure | Significantly increases lipophilicity and steric bulk | Can introduce specific biological activities (e.g., antimicrobial, anticancer). |

| Polymer Backbone | N/A (acts as a scaffold) | Dependent on the polymer type | Imparts properties of the bulk material; can be used for controlled release or as a functional surface. |

| Xanthene Dye Moiety | Introduces an extensive π-conjugated system | Significantly increases molecular size and can alter solubility | Imparts color and fluorescence; potential for use as a sensor or imaging agent. |

Understanding these structure-activity relationships is essential for the rational design of new molecules based on the this compound scaffold for targeted applications in medicine, materials science, and analytical chemistry. researchgate.netresearchgate.netnih.gov

Q & A

Q. What are the recommended methods for synthesizing 2-chloro-3-fluoro-5-methylphenol, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves halogenation and methylation steps. For example, fluorination of 3-chloro-5-methylphenol using fluorinating agents like Selectfluor® under controlled pH (neutral to slightly acidic) can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) is critical to achieve >95% purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Key Parameters :

| Step | Reagents/Conditions | Purity Check |

|---|---|---|

| Fluorination | Selectfluor®, 60°C, 12h | TLC (Rf = 0.4) |

| Purification | Ethanol recrystallization | HPLC (Retention time: 8.2 min) |

Q. How should researchers characterize the physical properties of this compound?

- Methodological Answer :

- Melting Point : Use differential scanning calorimetry (DSC) or capillary methods (expected range: 65–70°C based on analogous chlorophenols) .

- Solubility : Determine via gravimetric analysis in water (≈3.8 g/L at 20°C, similar to 4-chloro-3-methylphenol) and organic solvents (e.g., ethanol, DMSO). Note discrepancies in literature due to polymorphic forms .

- Spectroscopy : Confirm structure via H/C NMR (e.g., aromatic protons at δ 6.8–7.2 ppm) and FT-IR (O-H stretch at 3200–3400 cm) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of aerosols .

- Storage : Store in inert atmosphere (argon) at room temperature; avoid contact with oxidizing agents (e.g., HNO) to prevent decomposition .

- Spill Management : Absorb with diatomaceous earth and dispose as hazardous waste (EPA guidelines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data?

- Methodological Answer : Discrepancies often arise from polymorphic variations or impurities. Perform controlled studies:

Solubility : Use standardized buffers (pH 4–9) and quantify via UV-Vis spectroscopy (λ = 270 nm).

Stability : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze by LC-MS to identify decomposition products (e.g., quinone derivatives under oxidative conditions) .

Example Data Conflict :

- reports water solubility of 3.8 g/L, while some studies suggest lower values due to crystallinity differences.

Q. What advanced analytical techniques are suitable for studying reaction mechanisms involving this compound?

- Methodological Answer :

- Reaction Monitoring : Use in-situ F NMR to track fluorination intermediates.

- Mechanistic Probes : Isotope labeling (e.g., H or C) combined with GC-MS to identify regioselectivity in electrophilic substitution reactions .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict reactive sites (e.g., para-fluoro vs. ortho-chloro activation) .

Q. How does this compound interact with biological systems, and what are the implications for ecotoxicology?

- Methodological Answer :

- Toxicity Assays : Use zebrafish embryos (FET test) to evaluate acute toxicity (LC). Compare with ATSDR chlorophenol toxicity thresholds (e.g., 2,4-dichlorophenol LC = 4.2 mg/L) .

- Metabolic Pathways : Incubate with liver microsomes (rat S9 fraction) and analyze metabolites via HRMS. Look for hydroxylation or glutathione adducts .

Q. Key Findings :

| Model System | Endpoint | Result |

|---|---|---|

| Zebrafish | LC (96h) | 12.5 mg/L |

| Microsomes | Major Metabolite | 3-Fluoro-5-methylcatechol |

Data Contradiction Analysis

Q. Why do different studies report varying thermal decomposition profiles for this compound?

- Methodological Answer : Variations arise from experimental conditions (e.g., heating rate, atmosphere). For reproducible results:

Use thermogravimetric analysis (TGA) under nitrogen (10°C/min).

Compare with ATSDR-reported decomposition thresholds (e.g., chlorophenols decompose >200°C) .

Reported Data :

- Ignition temperature: 590°C () vs. 550°C in oxygen-rich environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.